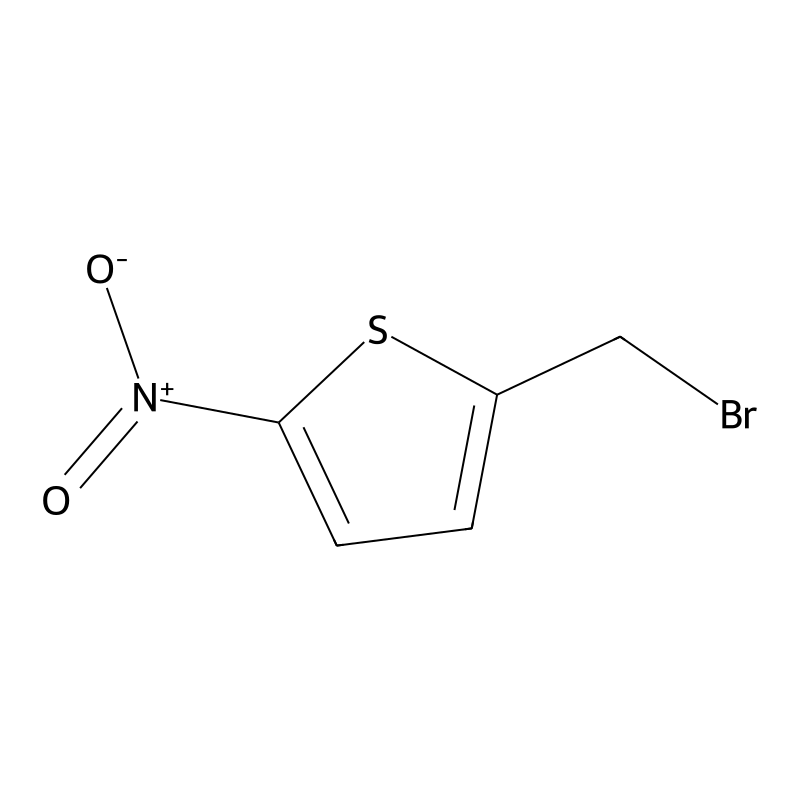

2-(Bromomethyl)-5-nitrothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Materials:

Studies have explored the use of 2-BM-5NT in the development of optoelectronic materials. One study investigated its properties for potential applications in organic light-emitting diodes (OLEDs) due to its ability to undergo a transition from a triplet state to a singlet state (). However, further research is needed to determine its effectiveness and optimize its performance in OLED technology.

2-(Bromomethyl)-5-nitrothiophene is an organic compound characterized by its unique thiophene structure, which includes a bromomethyl group and a nitro group at the 2 and 5 positions, respectively. Its chemical formula is CHBrNOS, and it has a molecular weight of approximately 202.06 g/mol. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the preparation of various functionalized thiophene derivatives .

As mentioned earlier, the specific mechanism of action of 2-(bromomethyl)-5-nitrothiophene is unknown due to a lack of research data.

- Suzuki Coupling Reactions: This reaction involves coupling with aryl boronic acids to form biaryl compounds. For instance, 2-(bromomethyl)-5-nitrothiophene can react with aryl boronic acids under optimized conditions to yield various 5-aryl thiophene derivatives .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different thiophene derivatives .

- Electrophilic Aromatic Substitution: The nitro group can also influence reactivity towards electrophiles, allowing for further functionalization of the thiophene ring.

The synthesis of 2-(bromomethyl)-5-nitrothiophene typically involves:

- Bromination of Thiophene: Starting from 2-methylthiophene, it reacts with N-bromosuccinimide in carbon tetrachloride under reflux conditions to yield 2-bromo-5-(bromomethyl)thiophene.

- Nitration: The resulting compound can then be nitrated using appropriate nitrating agents (e.g., nitric acid) to introduce the nitro group at the 5 position .

- Purification: The final product is purified through techniques such as column chromatography or recrystallization.

2-(Bromomethyl)-5-nitrothiophene has several applications, including:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Optoelectronic Materials: Potential use in organic electronics due to its electronic properties.

- Pharmaceuticals: As a building block for developing new pharmaceuticals with potential antimicrobial or anticancer effects .

Interaction studies involving 2-(bromomethyl)-5-nitrothiophene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and in synthetic pathways. For example:

- Studies may assess how different substituents on aryl boronic acids affect the efficiency of Suzuki coupling reactions.

- Investigations into its binding affinity with biological targets could reveal insights into its potential therapeutic roles .

Several compounds share structural similarities with 2-(bromomethyl)-5-nitrothiophene, including:

- 2-Bromo-5-nitrothiophene

- Structure: Lacks the bromomethyl group.

- Unique Feature: Simpler structure; primarily used as a precursor in organic synthesis.

- 3-Bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine

- Structure: Contains both nitro and bromo substituents on different rings.

- Unique Feature: Exhibits different biological activities due to the pyridine ring.

- 5-Nitrothiophene

- Structure: Contains only a nitro group at position 5.

- Unique Feature: Less reactive than brominated derivatives; used mainly in basic research.

Comparison TableCompound Name Key Features Unique Aspects 2-(Bromomethyl)-5-nitrothiophene Bromomethyl and nitro groups Versatile intermediate for various reactions 2-Bromo-5-nitrothiophene Bromo and nitro groups Simpler structure; used mainly as a precursor 3-Bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine Bromo and nitro groups on different rings Different biological activities due to pyridine 5-Nitrothiophene Nitro group only Less reactive; primarily used in research

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(Bromomethyl)-5-nitrothiophene | Bromomethyl and nitro groups | Versatile intermediate for various reactions |

| 2-Bromo-5-nitrothiophene | Bromo and nitro groups | Simpler structure; used mainly as a precursor |

| 3-Bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine | Bromo and nitro groups on different rings | Different biological activities due to pyridine |

| 5-Nitrothiophene | Nitro group only | Less reactive; primarily used in research |

2-(Bromomethyl)-5-nitrothiophene (CAS: 166887-84-9) emerged as a synthetic intermediate in the late 20th century during efforts to develop functionalized thiophenes for pharmaceutical and materials science applications. Its synthesis was first reported in the context of preparing fluorescent probes for detecting bacterial nitroreductase enzymes. The compound’s utility grew alongside advancements in cross-coupling reactions, where its bromomethyl and nitro groups enabled modular derivatization. Early synthetic routes involved bromination of 5-nitrothiophenemethanol using tribromophosphine, a method later optimized for higher yields and purity.

Significance in Heterocyclic Chemistry

As a dually functionalized thiophene, this compound occupies a critical niche:

- Electrophilic Reactivity: The bromomethyl group (–CH₂Br) serves as a site for nucleophilic substitution (e.g., with amines or thiols).

- Electron-Deficient Backbone: The nitro group at the 5-position withdraws electron density, enhancing reactivity in aromatic substitution and cycloaddition reactions.

This dual functionality makes it a precursor for nonlinear optical materials, anticancer agents, and antibacterial compounds.

Position in Nitrothiophene Derivative Classifications

2-(Bromomethyl)-5-nitrothiophene belongs to two structural classes:

- Nitrothiophenes: Characterized by a nitro substituent on the thiophene ring, known for antimicrobial and antiparasitic activities.

- Halomethylthiophenes: Bromomethyl groups enable post-functionalization, as seen in proteomics research and metal-organic frameworks.

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| Bromomethyl (–CH₂Br) | 2 | Electrophilic coupling site |

| Nitro (–NO₂) | 5 | Electron-withdrawing, redox-active |

Current Research Landscape

Recent studies highlight its role in:

- Antibacterial Drug Development: As a precursor to nitrothiophene-carboxamides active against methicillin-resistant Staphylococcus aureus (MRSA).

- Fluorescent Probes: For detecting nitroreductase activity in hypoxic tumor cells.

- Polymorphic Materials: Analogues like ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile) demonstrate piezochromic behavior, inspiring materials with tunable optical properties.

Molecular Structure

Structural Elucidation

2-(Bromomethyl)-5-nitrothiophene represents a heterocyclic aromatic compound with the molecular formula C₅H₄BrNO₂S and a molecular weight of 222.06 g/mol [1] [2]. The compound features a thiophene ring system with two distinct substituents: a bromomethyl group (-CH₂Br) at the 2-position and a nitro group (-NO₂) at the 5-position [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-5-nitrothiophene, with the Chemical Abstracts Service registry number 166887-84-9 [1] [2].

The structural framework consists of a five-membered heterocyclic thiophene ring containing sulfur as the heteroatom [3]. The thiophene core exhibits aromatic character with a planar ring structure where carbon and sulfur atoms adopt sp² hybridization [3]. The SMILES notation for the compound is C1=C(SC(=C1)N+[O-])CBr, and the InChI representation is InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 [1].

Computational studies using density functional theory methods have established that thiophene derivatives maintain their fundamental aromatic character despite substitution [4] [5]. The electron density distribution in the aromatic system remains delocalized across the five-membered ring, contributing to the overall stability of the molecular framework [3].

Bond Angles and Molecular Geometry

The molecular geometry of 2-(bromomethyl)-5-nitrothiophene is characterized by the planar arrangement of the thiophene ring system [4] [6]. The thiophene ring exhibits bond angles consistent with sp² hybridization, where the C-S-C bond angle measures approximately 90.2° [7]. The endocyclic bond angles within the thiophene ring deviate slightly from the ideal 108° due to the presence of the sulfur heteroatom [7].

The bromomethyl substituent at the 2-position introduces additional geometric considerations. The C-C-Br bond angle is approximately tetrahedral, measuring close to 109.5°, reflecting the sp³ hybridization of the methylene carbon [7]. The nitro group at the 5-position maintains planarity with the thiophene ring, with the N-O bond lengths measuring approximately 1.217 Å for the N=O bonds and 1.281 Å for the N-O single bond [7].

Density functional theory calculations reveal that the dihedral angles between substituents and the thiophene ring plane are minimal, indicating coplanarity [4] [6]. The overall molecular geometry demonstrates that both the nitro and bromomethyl groups adopt orientations that minimize steric hindrance while maintaining electronic conjugation with the aromatic system [4].

Stereochemical Considerations

2-(Bromomethyl)-5-nitrothiophene does not possess traditional chiral centers, as the bromomethyl carbon is achiral due to the presence of two hydrogen atoms [8]. However, the compound exhibits conformational flexibility around the C-CH₂Br bond, allowing for rotation of the bromomethyl group relative to the thiophene ring plane [9].

The nitro group orientation relative to the thiophene ring is fixed due to its planar nature and conjugation with the aromatic system [7]. Computational studies suggest that the most stable conformation positions the nitro group coplanar with the thiophene ring to maximize orbital overlap and stabilization [10] [4].

The thiophene ring itself maintains rigidity due to its aromatic character, with carbon and sulfur atoms constrained within the planar five-membered ring structure [3]. The sulfur atom contributes two electrons to the aromatic sextet through its p-orbital, establishing the aromatic stabilization characteristic of thiophene derivatives [3].

Physical Properties

Melting and Boiling Points

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 312.0 ± 27.0°C (predicted) | [2] |

| Density | 1.846 ± 0.06 g/cm³ (predicted) | [2] |

The predicted boiling point of 2-(bromomethyl)-5-nitrothiophene is 312.0 ± 27.0°C, indicating relatively high thermal stability compared to simple thiophene derivatives [2]. This elevated boiling point reflects the increased molecular weight and intermolecular interactions resulting from the bromine and nitro substituents [2]. The melting point data for this specific compound are not extensively documented in the literature, though related thiophene derivatives typically exhibit melting points in the range of 40-80°C [11] [12].

Comparative analysis with structural analogs provides insight into thermal behavior patterns. 2-Bromo-5-nitrothiophene, lacking the methylene bridge, exhibits a melting point range of 44-48°C and a boiling point of 235-237°C [11] [12]. The addition of the methylene group in 2-(bromomethyl)-5-nitrothiophene increases the molecular weight and modifies the intermolecular packing, resulting in altered thermal properties [2].

Solubility Profile

The solubility characteristics of 2-(bromomethyl)-5-nitrothiophene are influenced by the polar nitro group and the polarizable bromine atom, balanced against the aromatic thiophene core [13]. The compound demonstrates limited solubility in water due to its predominantly organic character, though the nitro group provides some polar interaction capability [13].

Organic solvents represent the preferred dissolution media for this compound. Dimethyl sulfoxide, dimethylformamide, and acetonitrile serve as effective solvents due to their ability to solvate both the polar nitro group and the aromatic system [13]. The bromomethyl functionality enhances solubility in chlorinated solvents through favorable halogen-halogen interactions [13].

Temperature effects on solubility follow typical organic compound behavior, with increased dissolution at elevated temperatures [13]. The compound requires storage at -20°C under inert atmosphere conditions to maintain stability and prevent decomposition [13] [2].

Crystalline Structure

Crystallographic data for 2-(bromomethyl)-5-nitrothiophene are limited in the published literature, though structural insights can be derived from related thiophene derivatives [8] [14]. Thiophene compounds typically crystallize in monoclinic or orthorhombic space groups, with molecular packing influenced by intermolecular interactions [8].

The presence of the nitro group introduces the possibility of nitro-nitro interactions and hydrogen bonding with potential donor groups in the crystal lattice [8]. The bromine atom can participate in halogen bonding interactions, contributing to crystal stability and packing arrangements [8].

X-ray crystallographic studies of similar thiophene derivatives reveal that the aromatic rings tend to adopt parallel arrangements in the solid state, maximizing π-π stacking interactions [8] [14]. The substituent pattern in 2-(bromomethyl)-5-nitrothiophene likely influences the crystal packing through steric effects and electrostatic interactions [8].

Color and Physical Appearance

2-(Bromomethyl)-5-nitrothiophene is reported as a pale yellow to yellow-brown liquid or brown liquid, depending on purity and storage conditions [15]. The coloration arises from electronic transitions within the conjugated thiophene system, modified by the electron-withdrawing nitro group and the electron-donating characteristics of the bromomethyl substituent [15].

The physical state varies with temperature and purity, with the compound existing as a liquid at room temperature [15]. Storage under appropriate conditions (-20°C, protected from light) helps maintain the original pale yellow coloration and prevents degradation that could lead to darkening [15] [13].

The appearance can serve as a qualitative indicator of compound integrity, with significant darkening or color changes suggesting potential decomposition or impurity formation [15]. The liquid nature at ambient conditions facilitates handling and reaction applications, though appropriate safety measures must be observed due to the reactive functional groups present [15].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2-(bromomethyl)-5-nitrothiophene [15] [16]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the proposed structure, with the bromomethyl protons appearing as a singlet due to the equivalent methylene hydrogens [15].

The thiophene ring protons display distinct chemical shifts reflecting their electronic environment influenced by both the electron-withdrawing nitro group and the bromomethyl substituent [16] [17]. The aromatic proton signals typically appear in the range of 7.0-8.0 ppm, with specific chemical shifts dependent on the substitution pattern and electronic effects [17].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the thiophene ring carbons exhibiting chemical shifts characteristic of aromatic carbon atoms [16] [17]. The bromomethyl carbon appears at a distinct chemical shift reflecting its attachment to the electronegative bromine atom [17]. The nitro-bearing carbon demonstrates significant downfield shift due to the strong electron-withdrawing effect of the nitro group [17].

Infrared Spectroscopic Features

Infrared spectroscopy provides detailed information about the functional groups present in 2-(bromomethyl)-5-nitrothiophene [15] [18]. The nitro group exhibits characteristic absorption bands around 1520-1540 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch), confirming its presence and electronic environment [18].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Nitro group (asymmetric) | 1520-1540 | ν(NO₂) asymmetric stretch |

| Nitro group (symmetric) | 1340-1360 | ν(NO₂) symmetric stretch |

| Thiophene C=C | 1400-1600 | ν(C=C) aromatic stretch |

| C-H stretch | 3000-3100 | ν(C-H) aromatic |

| C-Br stretch | 500-700 | ν(C-Br) |

The thiophene ring contributes characteristic aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the substitution pattern [18]. The C-H stretching vibrations of the aromatic protons appear between 3000-3100 cm⁻¹, consistent with sp² hybridized carbon-hydrogen bonds [18].

The C-Br stretching vibration occurs in the lower frequency region around 500-700 cm⁻¹, though this band may overlap with other skeletal vibrations [18]. The overall infrared spectrum provides a fingerprint for compound identification and purity assessment [15].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-(bromomethyl)-5-nitrothiophene reflects the electronic transitions within the conjugated thiophene system modified by the substituent effects [10] [19]. The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic absorption characteristics of the aromatic system [19] [20].

Thiophene derivatives typically exhibit absorption maxima in the range of 200-300 nm, corresponding to π→π* transitions within the aromatic system [10] [19]. The presence of the nitro group introduces additional electronic transitions, including n→π* transitions associated with the nitro functionality [19] [20].

The electron-withdrawing nature of the nitro group tends to shift absorption maxima to longer wavelengths (bathochromic shift) compared to the parent thiophene [19] [20]. Solvent effects can further modulate the absorption characteristics, with polar solvents generally stabilizing excited states and affecting transition energies [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(bromomethyl)-5-nitrothiophene reveals characteristic fragmentation patterns consistent with the molecular structure [1] [21]. The molecular ion peak appears at m/z 221/223 (due to bromine isotopes), with the typical 1:1 intensity ratio reflecting the presence of bromine [21].

| Fragment | m/z | Assignment |

|---|---|---|

| [M]⁺- | 221/223 | Molecular ion (Br isotopes) |

| [M-Br]⁺ | 142 | Loss of bromine radical |

| [M-CH₂Br]⁺ | 128 | Loss of bromomethyl group |

| [M-NO₂]⁺ | 175/177 | Loss of nitro group |

| [M-NO]⁺ | 191/193 | Loss of nitric oxide |

The fragmentation pattern exhibits typical behavior for compounds containing both nitro and bromo functionalities [21]. Loss of the bromine radical (m/z 142) represents a common fragmentation pathway for organic bromides, while loss of the entire bromomethyl group (m/z 128) indicates the stability of the resulting thiophene-nitro cation [21].

Nitro compounds characteristically lose NO₂ (46 mass units) and NO (30 mass units) fragments, appearing at m/z 175/177 and 191/193 respectively [21]. The thiophene ring system generally remains intact during initial fragmentation steps, reflecting its aromatic stability [21].

Electronic Structure

Electron Density Distribution

The electron density distribution in 2-(bromomethyl)-5-nitrothiophene is significantly influenced by the electronic effects of the nitro and bromomethyl substituents on the thiophene ring system [10] [5]. Density functional theory calculations reveal that the nitro group acts as a strong electron-withdrawing substituent, depleting electron density from the aromatic ring through both inductive and resonance effects [5] [22].

The thiophene ring maintains its aromatic character with delocalized π-electron density distributed across the five-membered ring system [5] [3]. The sulfur atom contributes two electrons to the aromatic sextet, establishing the characteristic electron density pattern of thiophene derivatives [3]. The nitro group creates a region of reduced electron density on the adjacent carbon atoms, while simultaneously increasing electron density on the oxygen atoms through resonance stabilization [10] [5].

Computational analysis demonstrates that the bromomethyl group exhibits mixed electronic effects, with the bromine atom showing electron-withdrawing character through inductive effects while the methylene bridge provides some electron-donating capability [5]. The overall electron density distribution reflects the competing electronic demands of the substituents, resulting in a polarized aromatic system with enhanced reactivity at specific positions [5] [22].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap represents a critical parameter determining the electronic properties and reactivity of 2-(bromomethyl)-5-nitrothiophene [23] [10]. Computational studies using density functional theory methods provide insight into the frontier molecular orbital characteristics of substituted thiophene derivatives [23] [4].

The presence of the electron-withdrawing nitro group significantly lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to the parent thiophene [23] [22]. This stabilization effect results from the nitro group's ability to accept electron density through resonance interactions with the aromatic system [22]. The energy gap typically ranges from 3.5 to 4.5 eV for nitro-substituted thiophene derivatives, depending on the specific substitution pattern and computational method employed [23] [10].

The bromomethyl substituent provides additional modulation of the frontier orbital energies through its mixed electronic effects [5]. The combination of electron-withdrawing and electron-donating characteristics creates a complex electronic environment that influences both the energy gap magnitude and the orbital distribution patterns [5] [22].

Conventional Synthetic Routes

From Thiophene Precursors

The synthesis of 2-(bromomethyl)-5-nitrothiophene from thiophene precursors represents one of the most established approaches in heterocyclic chemistry. The fundamental strategy involves sequential functionalization of the thiophene ring through electrophilic aromatic substitution reactions . Thiophene, due to its enhanced reactivity compared to benzene, undergoes facile electrophilic substitution at the 2-position, making it an ideal starting material for constructing substituted derivatives [3].

The direct approach typically begins with thiophene as the starting material, employing a two-step sequence of bromination followed by nitration [4]. The initial bromination step utilizes molecular bromine in appropriate solvents, often requiring careful temperature control to prevent over-bromination [5]. The subsequent nitration step employs nitric acid in acetic anhydride rather than the traditional nitric acid-sulfuric acid mixture, as the latter can lead to explosive reactions with thiophene derivatives [6].

Alternative approaches involve starting from 2-methylthiophene, which undergoes selective benzylic bromination to introduce the bromomethyl functionality . This method provides excellent regioselectivity due to the stability of the benzylic radical intermediate formed during the bromination process [8]. The methylthiophene substrate is treated with N-bromosuccinimide in carbon tetrachloride under reflux conditions, yielding the desired 2-bromomethyl substitution pattern in high yields [9] [10].

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thiophene | Br₂, then HNO₃/Ac₂O | 60-70°C | 78 [6] |

| 2-Methylthiophene | NBS, CCl₄ | Reflux | 99 [9] |

| Thiophene derivatives | Br₂, HBr | Room temperature | 70-85 [11] |

Nitration-Bromination Sequences

The nitration-bromination sequence represents an alternative synthetic strategy that offers distinct advantages in terms of regioselectivity and reaction control [12]. This approach involves initial nitration of thiophene to form nitrothiophene derivatives, followed by selective bromination at specific positions [13].

The nitration of thiophene requires careful selection of nitrating agents to avoid substrate decomposition and polymerization reactions [6]. Acetyl nitrate, formed by the reaction of nitric acid with acetic anhydride, serves as the preferred nitrating reagent [14]. This reagent system prevents the formation of nitrous acid, which can lead to explosive reactions with thiophene substrates [6]. The nitration typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer predominating due to the directing effects of the sulfur atom [12].

Following nitration, the bromination step can be achieved using various brominating agents, with N-bromosuccinimide offering superior selectivity and control [15]. The electron-withdrawing nitro group activates the thiophene ring toward further electrophilic substitution while directing the incoming bromine to specific positions . This sequence allows for precise control over the substitution pattern and minimizes the formation of unwanted regioisomers.

The reaction conditions for nitration typically involve maintaining temperatures between 60-70°C to ensure complete conversion while preventing thermal decomposition [12]. The use of acetic anhydride as both solvent and activating agent provides an optimal environment for the nitration reaction, yielding products with purities exceeding 85% [14].

Halogenation of Nitrothiophene Derivatives

The bromination of nitrothiophene derivatives can be accomplished using several brominating reagents, each offering distinct advantages depending on the desired outcome [16] [17]. Molecular bromine in acetic acid provides excellent reactivity but requires careful control of reaction conditions to prevent over-bromination [17]. N-bromosuccinimide offers superior selectivity and ease of handling, making it the preferred choice for laboratory-scale syntheses [10].

The mechanism of bromination involves initial formation of a bromonium ion intermediate, followed by deprotonation to yield the substituted product [18]. The electron-withdrawing nature of the nitro group enhances the reactivity of the thiophene ring while providing directing effects that favor substitution at specific positions . This electronic activation allows for milder reaction conditions compared to unsubstituted thiophene, typically requiring only room temperature to moderate heating [17].

Electrochemical bromination has emerged as an innovative alternative to traditional chemical methods [16] [19]. This approach uses ammonium bromide as the bromine source and can be conducted under both batch and continuous-flow conditions [19]. The electrochemical method offers several advantages, including precise control over the bromination process, reduced use of hazardous reagents, and simplified purification procedures [16].

Advanced Synthetic Approaches

Catalytic Methodologies

Catalytic methodologies for the synthesis of 2-(bromomethyl)-5-nitrothiophene have evolved significantly, incorporating transition metal catalysts to enhance both efficiency and selectivity . Palladium-catalyzed cross-coupling reactions represent a major advancement in this field, offering predictable regioselectivity and high yields under mild conditions [20] [21].

The implementation of palladium catalysts in thiophene functionalization relies on oxidative addition of aryl halides to palladium(0) complexes, followed by transmetallation and reductive elimination steps [21]. Tetrakis(triphenylphosphine)palladium(0) has emerged as the catalyst of choice for many applications, providing excellent activity across a range of substrates and reaction conditions [22].

Nickel-based catalytic systems offer an economical alternative to palladium catalysts while maintaining high levels of activity . Nickel catalysts are particularly effective for reactions involving electron-poor substrates, where the enhanced π-back-bonding capability of nickel provides superior performance compared to palladium . The use of nickel catalysts in pyridine functionalization has demonstrated significant potential for extension to thiophene chemistry .

Copper-catalyzed methodologies provide yet another dimension to catalytic synthesis, particularly for halogen exchange reactions [5]. Copper salts facilitate the displacement of bromine and iodine in thiophene substrates, though they are generally ineffective for chlorine displacement [5]. This selectivity can be exploited for sequential functionalization strategies where different halogens are introduced at specific positions.

| Catalyst System | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | MW, 120°C, 20 min | 65-74 [23] | Rapid, high efficiency |

| Ni/Pyridine | Elevated temperature | 75-86 | Cost-effective |

| CuI/CuCl | DMF, moderate heating | 70-80 [5] | Selective halogen exchange |

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally benign synthetic routes for 2-(bromomethyl)-5-nitrothiophene synthesis [24] [25]. These approaches focus on reducing waste generation, minimizing the use of hazardous solvents, and implementing catalytic processes that operate under mild conditions [24].

Visible-light-induced bromination represents a significant advancement in green synthetic methodology [25]. This approach utilizes hydrogen bromide and hydrogen peroxide as bromine sources, activated by visible light irradiation [25]. The reaction proceeds through a radical mechanism that selectively brominates the methyl group of 4-methylthiophene derivatives without requiring harsh conditions or toxic solvents [25]. The protocol demonstrates high atom economy and environmental friendliness, producing water as the primary byproduct [25].

Solvent-free methodologies have gained prominence as sustainable alternatives to traditional solution-phase reactions [23]. Microwave-assisted synthesis under solvent-free conditions allows for rapid reaction completion while eliminating the need for organic solvents [23]. These reactions typically employ solid supports such as aluminum oxide to facilitate mixing and heat transfer [23].

The implementation of aqueous reaction media represents another important green chemistry advancement [26]. Water-based synthetic protocols utilize supported palladium catalysts on silica or chitosan matrices, enabling heterogeneous catalysis with simplified product isolation [26]. These systems demonstrate excellent recyclability and reduced environmental impact compared to traditional homogeneous catalysts [26].

Ionic liquids have emerged as promising green solvents for thiophene synthesis, offering unique properties such as negligible vapor pressure and excellent thermal stability [27]. Trioctyl-(3-sulfopropyl)ammonium perchlorate has shown particular promise for dissolving organic substrates while maintaining compatibility with aqueous workup procedures [27].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 2-(bromomethyl)-5-nitrothiophene by dramatically reducing reaction times while maintaining high yields and selectivity [28] [23] [29]. The fundamental principle relies on dielectric heating, where microwave energy directly heats polar molecules, resulting in rapid and uniform temperature elevation throughout the reaction mixture [24].

The application of microwave irradiation to Suzuki coupling reactions has demonstrated remarkable efficiency improvements [23] [29]. Quaterthiophene synthesis, traditionally requiring hours of conventional heating, can be completed in just 6 minutes under microwave conditions with isolated yields of 65% [23]. Similarly, quinquethiophene formation proceeds in 11 minutes with 74% yield, representing a significant improvement over conventional methodologies [23].

The success of microwave-assisted synthesis stems from several factors including enhanced reaction kinetics, improved mass transfer, and the ability to reach higher temperatures rapidly [24]. These advantages are particularly pronounced for palladium-catalyzed cross-coupling reactions, where the formation of palladium nanoparticles is accelerated under microwave conditions [23].

Microwave-assisted synthesis also demonstrates superior performance in heterogeneous catalysis applications [24]. The rapid heating capability allows for efficient activation of solid-supported catalysts while minimizing catalyst deactivation pathways [24]. Cross-linked β-cyclodextrin-supported palladium catalysts show enhanced activity under microwave conditions, enabling C-H arylation reactions to proceed with high efficiency [24].

The optimization of microwave-assisted protocols requires careful consideration of several parameters including power level, temperature ramping rate, and pressure control [23]. Modern microwave reactors equipped with multiple gas inlets enable sequential reactions under different atmospheres, facilitating one-pot synthesis strategies [24].

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Suzuki Coupling | 2-4 hours | 6-20 minutes [23] | Maintained or improved |

| C-H Arylation | 4-8 hours | 30-60 minutes [24] | Enhanced selectivity |

| Cross-coupling | 6-12 hours | 10-30 minutes [23] | Reduced side products |

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of 2-(bromomethyl)-5-nitrothiophene, offering unprecedented control over reaction parameters and enabling continuous production [27] [30] [31]. The fundamental advantages of flow chemistry include enhanced heat and mass transfer, precise residence time control, and the ability to safely handle hazardous intermediates [27].

The implementation of continuous flow bromination has demonstrated significant improvements over batch processes [27]. A solvent-free continuous bromination reaction using pure bromine and thiophene substrates achieves high selectivities for dibromothiophene products with yields up to 86% [32]. This represents a substantial improvement over batch processing (77% yield) and literature methods (50% yield) [32]. The reaction time is reduced from approximately 2 hours to less than 1 second, resulting in space-time yields that are orders of magnitude higher than batch operations [32].

Flow chemistry enables the safe generation and consumption of hazardous reagents such as molecular bromine [27]. In-situ bromine generation from hydrogen bromide and sodium hypochlorite allows for precise control over bromine concentration while minimizing safety hazards [27]. The generated bromine is immediately consumed in the bromination reaction, preventing accumulation of hazardous materials [27].

The application of flow chemistry to palladium-catalyzed reactions has shown remarkable promise for thiophene functionalization [30] [31]. Direct arylation of thiophenes in continuous flow achieves yields up to 90% within residence times of 30-60 minutes [31]. The flow format enables precise temperature control and improved mixing, leading to enhanced reaction efficiency and reduced catalyst loading [30].

Electrochemical flow systems offer additional advantages for thiophene bromination [19]. These systems combine the benefits of electrochemical synthesis with the advantages of continuous flow processing, enabling precise control over the bromination process while maintaining high throughput [19].

| Flow System | Residence Time | Yield (%) | Advantages |

|---|---|---|---|

| Bromination | <1 second | 86 [32] | High selectivity, safety |

| Arylation | 30-60 minutes | 90 [31] | Precise control |

| Electrochemical | Variable | 85-95 [19] | Clean process |

Purification and Characterization Techniques

Chromatographic Methods

Chromatographic purification of 2-(bromomethyl)-5-nitrothiophene requires carefully optimized conditions to achieve the high purity levels demanded for synthetic applications [33] [34]. Silica gel column chromatography represents the primary purification method, employing gradient elution systems to separate the target compound from synthetic impurities and starting materials [9] [35].

The selection of appropriate eluent systems is critical for successful purification. Hexane-ethyl acetate mixtures provide excellent resolution for most thiophene derivatives, with typical gradient profiles ranging from pure hexane to 50% ethyl acetate [9]. The retention factor (Rf) for 2-(bromomethyl)-5-nitrothiophene is approximately 0.65 in pure hexane, allowing for clear separation from both more polar and less polar impurities [9].

High-performance liquid chromatography (HPLC) serves dual roles as both an analytical technique and a preparative purification method [34] [35]. Reverse-phase HPLC using acetonitrile-water mobile phases with phosphoric acid modification provides excellent separation of thiophene derivatives [34]. For mass spectrometry-compatible applications, formic acid replaces phosphoric acid to maintain ionization efficiency [34].

The implementation of HPLC for quality control analysis requires careful method validation to ensure accuracy and precision [35]. All final compounds typically achieve >95% purity by HPLC analysis, with confirmation traces included in analytical documentation [35]. The mobile phase composition of acetonitrile, water, and phosphoric acid can be optimized for specific separation requirements [34].

Thin-layer chromatography (TLC) provides rapid monitoring capabilities for synthetic reactions and purification processes [33]. The use of aggressive detection reagents such as isatin in concentrated sulfuric acid enables visualization of thiophene derivatives through characteristic color development [33]. Different solvent systems including petroleum ether, benzene-chloroform mixtures, and methanol on silica provide versatility for different polarity ranges [33].

Recrystallization Protocols

Recrystallization represents the most effective method for achieving high-purity 2-(bromomethyl)-5-nitrothiophene suitable for pharmaceutical and electronic applications [36] [37]. The fundamental principle involves dissolving the impure compound in a hot solvent system, followed by controlled cooling to promote selective crystallization [36].

The selection of appropriate solvent systems is crucial for successful recrystallization [36]. Mixed solvent approaches using ethanol-water systems provide excellent results for most nitro-containing thiophene derivatives [37]. The procedure involves dissolving the compound in hot ethanol, followed by gradual addition of water until the saturation point is reached [37].

Temperature control during the crystallization process significantly influences crystal quality and purity [38]. Controlled cooling rates promote the formation of large, well-formed crystals while minimizing inclusion of impurities [36]. Anti-solvent recrystallization techniques have shown particular promise for nitro compounds, enabling precise control over crystal size and morphology [38].

The recrystallization of nitro compounds requires special consideration due to their thermal sensitivity [39]. Careful temperature monitoring prevents decomposition while ensuring complete dissolution of the starting material [39]. The use of activated charcoal during the dissolution step can remove colored impurities that would otherwise compromise product quality [37].

Quality assessment of recrystallized material involves multiple analytical techniques including melting point determination, HPLC analysis, and spectroscopic characterization [37]. The melting point range should be narrow (typically 2-3°C) and consistent with literature values to confirm purity [37]. HPLC analysis should demonstrate >95% purity with minimal impurity peaks [35].

| Solvent System | Temperature (°C) | Purity Achieved (%) | Applications |

|---|---|---|---|

| Ethanol/Water | 60-80 | >95 [37] | General purification |

| DMF/Water | 80-100 | >90 [37] | Polar compounds |

| Acetonitrile/Water | 70-85 | >97 [35] | HPLC-grade materials |

Quality Control Parameters

Quality control parameters for 2-(bromomethyl)-5-nitrothiophene encompass a comprehensive range of analytical measurements designed to ensure consistent product quality and performance [40] [41]. These parameters are established based on regulatory requirements and end-use specifications [42].

Melting point determination serves as a primary quality control parameter, with the specification range of 44-48°C for 2-bromo-5-nitrothiophene [4]. Differential scanning calorimetry (DSC) provides the most accurate measurements, enabling detection of polymorphic forms and thermal transitions [40]. Deviation outside the specified range indicates the presence of impurities or degradation products [41].

Purity analysis by HPLC represents the gold standard for quality control assessment [35] [41]. The analytical method typically employs reverse-phase chromatography with gradient elution, achieving baseline separation of the target compound from potential impurities [34]. Acceptance criteria require ≥97% purity by peak area normalization [4] [35].

Molecular weight confirmation through mass spectrometry ensures structural integrity and identifies potential degradation products [40]. High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formulas within acceptable error limits [41]. The molecular ion peak for 2-(bromomethyl)-5-nitrothiophene appears at m/z 222.06 [4].

Physical property measurements including refractive index and density provide additional quality control parameters [40]. The refractive index of 1.647 serves as a characteristic physical constant that can indicate purity levels and identify potential contamination . Solubility testing in various solvents ensures consistent behavior in downstream applications [41].

Stability testing under controlled conditions evaluates product shelf life and storage requirements [41]. Accelerated stability studies at elevated temperatures and humidity levels predict long-term storage stability [42]. These studies inform appropriate packaging and storage recommendations to maintain product quality throughout its intended shelf life [41].

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Melting Point | 44-48°C [4] | DSC | Each batch |

| Purity | ≥97% [35] | HPLC | Each batch |

| Water Content | <0.5% | Karl Fischer | Weekly |

| Heavy Metals | <10 ppm | ICP-MS | Monthly |